

Pharmacokinetics of FR260010 Free Base in Rodents: A Technical Guide

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Compound of Interest

Compound Name: FR260010 free base

Cat. No.: B1674030

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Abstract

FR260010, a potent and selective 5-HT_{2C} receptor antagonist, has demonstrated potential as an anxiolytic agent. Understanding its pharmacokinetic profile in preclinical species is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data of **FR260010 free base** in rodents. The information presented herein is based on publicly available data and is intended to serve as a resource for researchers in the field of pharmacology and drug development.

Introduction

FR260010 is a novel, orally active, and brain-penetrable antagonist of the 5-hydroxytryptamine (5-HT) 2C receptor. Its pharmacological activity suggests therapeutic potential for anxiety disorders. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models is a prerequisite for successful clinical translation. This document summarizes the key pharmacokinetic parameters of **FR260010 free base** in rodents, with a focus on data obtained from studies in rats.

Pharmacokinetic Profile in Rats

Oral administration of FR260010 to fasted rats has provided initial insights into its pharmacokinetic behavior.

Plasma Pharmacokinetics

Following a single oral dose of 1 mg/kg of **FR260010 free base** to fasted rats, plasma concentrations of the compound were observed to rise rapidly. The peak plasma concentration (Tmax) was reached within 30 minutes of administration. The subsequent decline in plasma levels occurred with an elimination half-life (t1/2) of 1.5 hours.

Table 1: Pharmacokinetic Parameters of **FR260010 Free Base** in Fasted Rats Following a Single Oral Dose

Parameter	Value
Dose	1 mg/kg
Tmax (Time to Peak Plasma Concentration)	< 30 minutes
t1/2 (Elimination Half-Life)	1.5 hours
Cmax (Peak Plasma Concentration)	Data not available in public literature
AUC (Area Under the Curve)	Data not available in public literature

Brain Penetration

A significant characteristic of FR260010 is its ability to cross the blood-brain barrier. Studies in rats have shown that the concentration of **FR260010 free base** in the brain is higher than in the plasma. The brain-to-plasma concentration ratio has been reported to be in the range of 1.1 to 2.9, indicating efficient penetration into the central nervous system, a critical attribute for a centrally acting therapeutic agent.

Table 2: Brain Penetration of **FR260010 Free Base** in Rats

Parameter	Value
Brain/Plasma Ratio	1.1 - 2.9

Pharmacokinetic Profile in Mice

Currently, there is no publicly available quantitative pharmacokinetic data (C_{max}, T_{max}, t_{1/2}, AUC, brain/plasma ratio) for **FR260010 free base** in mice. In vivo studies have utilized oral doses ranging from 0.1 to 3.2 mg/kg to evaluate its pharmacological effects.^[1]

Experimental Protocols

While specific, detailed experimental protocols for the pharmacokinetic studies of FR260010 are not fully described in the available literature, a general methodology can be inferred.

Animal Models

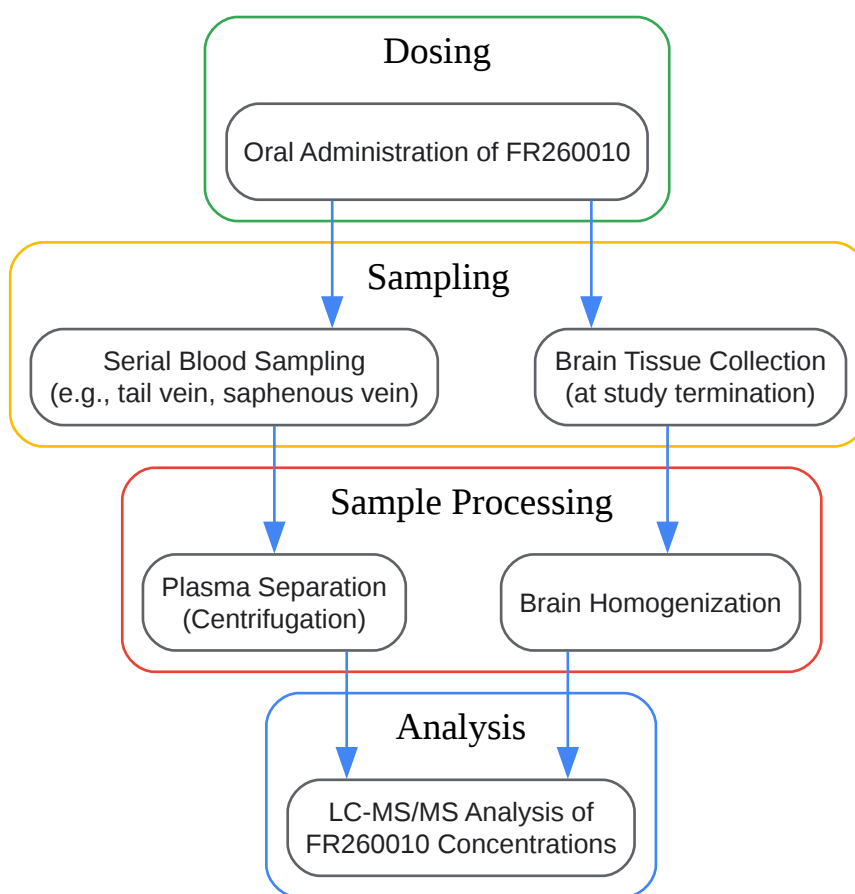
- Species: Rat (Specific strain not consistently reported, though Sprague-Dawley or Wistar are common in such studies)
- Health Status: Healthy, fasted animals are typically used for oral pharmacokinetic studies to minimize variability in absorption due to food effects.

Dosing

- Route of Administration: Oral gavage is the standard method for precise oral dosing in rodents.
- Vehicle: The compound is dissolved or suspended in a suitable vehicle. For pharmacokinetic studies, FR260010 was dissolved in water.^[2]

Sample Collection

A typical workflow for sample collection in a rodent pharmacokinetic study is outlined below.

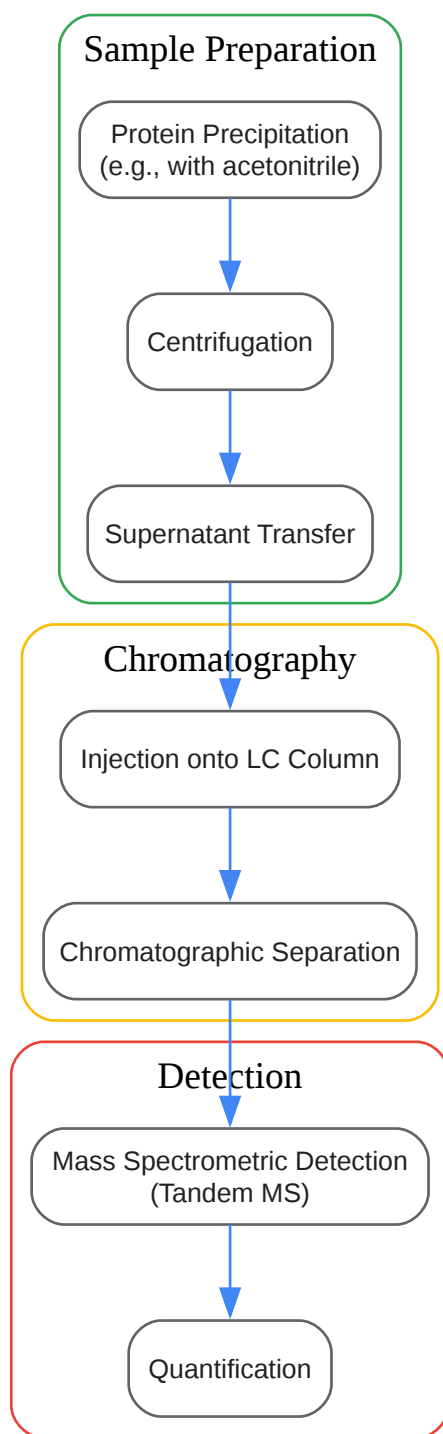


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Fig. 1: Generalized workflow for a rodent pharmacokinetic study.

Bioanalytical Method

The quantification of FR260010 in plasma and brain homogenates would typically be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers the high sensitivity and selectivity required for measuring drug concentrations in complex biological matrices. Although the specific parameters for an FR260010 assay are not publicly available, a general workflow for sample analysis is as follows:



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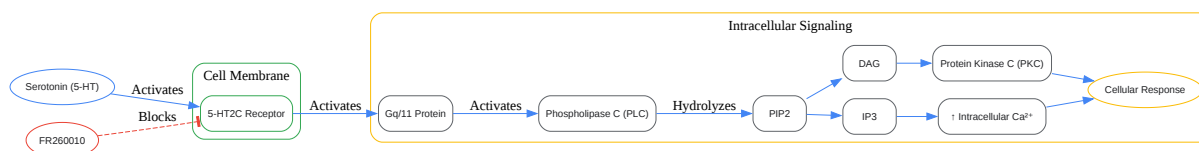
Fig. 2: Typical workflow for LC-MS/MS analysis of biological samples.

Metabolism and Excretion

There is currently no publicly available information on the metabolism or excretion of FR260010 in rodents. In vitro studies using liver microsomes and in vivo studies analyzing urine and feces would be necessary to elucidate the metabolic pathways and routes of elimination.

Signaling Pathway Context

FR260010 exerts its pharmacological effect by antagonizing the 5-HT_{2C} receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway associated with 5-HT_{2C} receptor activation and its inhibition by an antagonist like FR260010.



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Fig. 3: Simplified 5-HT_{2C} receptor signaling pathway and antagonism by FR260010.

Conclusion

The available pharmacokinetic data for **FR260010 free base** in rodents, primarily in rats, indicate rapid oral absorption and excellent brain penetration. However, a comprehensive understanding of its ADME profile is limited by the lack of publicly available data on its C_{max}, AUC, metabolism, and excretion. Further studies are warranted to fully characterize the pharmacokinetics of this promising 5-HT_{2C} receptor antagonist to support its continued development. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed.

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References

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